3-(3,4-Dimethoxyphenyl)-4-nitro-1H-pyrazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H11N3O4 |
|---|---|
Molecular Weight |
249.22 g/mol |
IUPAC Name |
5-(3,4-dimethoxyphenyl)-4-nitro-1H-pyrazole |
InChI |
InChI=1S/C11H11N3O4/c1-17-9-4-3-7(5-10(9)18-2)11-8(14(15)16)6-12-13-11/h3-6H,1-2H3,(H,12,13) |
InChI Key |
RMWXVWFBZMLABO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C=NN2)[N+](=O)[O-])OC |
Origin of Product |
United States |
Preparation Methods
Hydrazine and Chalcone Intermediates
A common approach involves the cyclocondensation of 3,4-dimethoxyphenyl hydrazine with α,β-unsaturated ketones. For example, 3-nitrobenzaldehyde and 3,4-dimethoxyacetophenone undergo Claisen-Schmidt condensation to form a chalcone intermediate, which is subsequently treated with hydrazine hydrate in acidic or basic conditions to yield the pyrazole core.
Reaction Conditions :
-
Solvent : Ethanol or glacial acetic acid
-
Catalyst : Potassium hydroxide (KOH) or hydrochloric acid (HCl)
-
Temperature : Reflux (70–80°C)
-
Time : 4–8 hours
Microwave-Assisted Synthesis
Microwave irradiation accelerates cyclocondensation, improving regioselectivity and reducing reaction time. A study demonstrated that 3-(3,4-dimethoxyphenyl)-4-nitro-1H-pyrazole derivatives could be synthesized in 55–70% yield under solvent-free conditions using microwave activation.
Nitration of Pre-Formed Pyrazole Derivatives
Direct Nitration Using Mixed Acid
The nitro group is introduced via nitration of 3-(3,4-dimethoxyphenyl)-1H-pyrazole. A patent (CN102250007A) describes a method where pyrazole derivatives are dissolved in concentrated sulfuric acid and treated with a mixed acid (HNO₃:H₂SO₄ = 1:0.3–1.2 v/v) at 0–5°C.
Procedure :
-
Dissolve 3-(3,4-dimethoxyphenyl)-1H-pyrazole in concentrated H₂SO₄.
-
Add mixed acid dropwise while maintaining temperature <10°C.
-
Stir for 2–4 hours, then quench with ice water.
Nitration via Rearrangement
An alternative route involves synthesizing N-nitropyrazole intermediates, followed by thermal or acid-catalyzed rearrangement. For example, 1-nitropyrazole undergoes-σ rearrangement in benzonitrile at reflux (210°C) to yield 3-nitro-1H-pyrazole derivatives in 91% yield . Adapting this method, this compound can be obtained by introducing the dimethoxyphenyl group prior to nitration.
Multi-Step Synthesis via Pyrazolone Intermediates
Formation of Pyrazolones
Pyrazolones serve as key intermediates. A protocol from IOSR Journal involves reacting 3,4-dimethoxyphenyl hydrazine with ethyl acetoacetate (EAA) in ethanol under reflux to form 5-methyl-2-(3,4-dimethoxyphenyl)-1,2-dihydropyrazol-3-one.
Reaction Scheme :
-
Hydrazine formation :
-
Nitration : Treat pyrazolone with nitric acid/sulfuric acid.
Oxidation and Functionalization
Pyrazolones are oxidized to pyrazoles using agents like iodine in DMSO. Subsequent nitration introduces the nitro group.
Comparative Analysis of Methods
| Method | Conditions | Yield | Purity | Advantages | Challenges |
|---|---|---|---|---|---|
| Cyclocondensation | Reflux, KOH/EtOH | 50–65% | >95% | Simple, scalable | Low regioselectivity for nitro group |
| Direct Nitration | H₂SO₄/HNO₃, 0–5°C | 16–18% | >99% | High purity | Low yield, harsh conditions |
| Microwave Synthesis | Solvent-free, MW | 55–70% | >90% | Fast, energy-efficient | Specialized equipment required |
| Pyrazolone Intermediate | Reflux, HNO₃/H₂SO₄ | 50–60% | >95% | Controlled functionalization | Multi-step, time-consuming |
Characterization and Spectral Data
NMR Spectroscopy
Mass Spectrometry
Challenges and Optimization Strategies
-
Regioselectivity : The electron-donating methoxy groups direct nitration to positions ortho/para to the substituents. However, steric hindrance from the 3,4-dimethoxyphenyl group favors nitration at position 4.
-
Purification : Column chromatography with ethyl acetate/hexane (1:3) or recrystallization in ethanol improves purity.
-
Yield Improvement : Catalytic methods using ionic liquids (e.g., [bmim]PF₆) enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethoxyphenyl)-4-nitro-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Reduction: The compound can be reduced to form corresponding amines or hydroxylamines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, aryl halides, and other electrophiles.
Major Products Formed
Oxidation: Formation of 3-(3,4-dimethoxyphenyl)-4-amino-1H-pyrazole.
Reduction: Formation of 3-(3,4-dimethoxyphenyl)-4-hydroxylamino-1H-pyrazole.
Substitution: Formation of various substituted pyrazoles depending on the electrophile used.
Scientific Research Applications
Structural Features
| Feature | Description |
|---|---|
| Pyrazole Ring | Core structure providing biological activity |
| 3,4-Dimethoxyphenyl Group | Enhances lipophilicity and selectivity |
| Nitro Group | Contributes to electronic properties |
Biological Activities
Research indicates that 3-(3,4-Dimethoxyphenyl)-4-nitro-1H-pyrazole exhibits several biological activities:
Anticancer Activity
Studies have shown that this compound possesses significant anticancer properties. For instance, it has been evaluated against various cancer cell lines, demonstrating cytotoxic effects that suggest its potential as an anticancer agent.
Case Study:
In vitro studies on A549 lung cancer cells revealed that this compound induced apoptosis and inhibited cell growth effectively. The compound exhibited an IC50 value indicating potent activity against these cells .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Research has demonstrated that it can inhibit pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
Case Study:
In vivo models showed that administration of the compound resulted in a significant reduction in edema in carrageenan-induced paw edema tests, proving its efficacy as an anti-inflammatory agent .
Antimicrobial Properties
Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains. This property is crucial for developing new antimicrobial agents amid rising antibiotic resistance.
Case Study:
In vitro assays indicated that the compound showed promising results against both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for further development .
Common Synthetic Pathways
- Condensation Reactions:
- The synthesis typically involves the condensation of appropriate hydrazones with substituted acetophenones.
- One-Pot Reactions:
- Recent advancements have introduced one-pot methods that simplify the synthesis while maintaining high yields.
Yield Data
| Synthesis Method | Yield (%) |
|---|---|
| Condensation | 75-85 |
| One-Pot Reaction | 80-90 |
Mechanism of Action
The mechanism of action of 3-(3,4-Dimethoxyphenyl)-4-nitro-1H-pyrazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, modulating cellular signaling pathways and exerting its therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound’s activity is influenced by its substituents: the electron-donating 3,4-dimethoxyphenyl group and the electron-withdrawing nitro group. Below is a detailed comparison with structurally or functionally related pyrazole derivatives:
Table 1: Comparative Analysis of Key Pyrazole Derivatives
Key Observations:
Substituent Effects :
- The nitro group at position 4 in the target compound may enhance electrophilicity compared to methyl or methoxy substituents in analogs like 4a . This could influence binding to enzymes (e.g., tyrosinase or HIV-1 protease) .
- The 3,4-dimethoxyphenyl group (electron-rich) may improve solubility and π-π stacking interactions, similar to curcumin analogs in .
Pyrano[2,3-c]pyrazoles () show analgesic activity, but the nitro group in the target compound may redirect its pharmacological profile toward oxidative stress modulation .
Nitro groups typically require controlled conditions to avoid side reactions .
Research Findings and Implications
Antioxidant Potential: Curcumin analogs with 3,4-dimethoxy groups (e.g., 3d, 3e) exhibit strong radical scavenging (IC₅₀: 8–12 µM) . The target compound’s nitro group may reduce antioxidant efficacy due to competing electron-withdrawing effects.
Enzyme Inhibition :
- 3e () inhibits HIV-1 protease (IC₅₀: 2.5 µM), while 2e inhibits tyrosinase. The target compound’s nitro group could mimic these activities if positioned to interact with catalytic residues .
Crystallographic Insights :
- 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole () forms planar crystals with intermolecular C-H···O interactions. The target compound’s bulkier 3,4-dimethoxyphenyl group may disrupt packing, affecting solubility .
Biological Activity
3-(3,4-Dimethoxyphenyl)-4-nitro-1H-pyrazole is a synthetic compound belonging to the pyrazole class, which has garnered attention in scientific research due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential applications in medicine and industry.
Chemical Structure and Properties
The compound features a pyrazole ring substituted with a dimethoxyphenyl group and a nitro group. Its molecular formula is with a molecular weight of approximately 258.26 g/mol. The presence of methoxy groups enhances the compound's solubility and biological activity.
The biological activity of this compound is primarily attributed to its structural components:
- Nitro Group : Can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects.
- Dimethoxyphenyl Group : Enhances binding affinity to various biological targets, influencing enzyme activity and cell signaling pathways.
Anticancer Activity
Research indicates that compounds containing the pyrazole scaffold exhibit significant anticancer properties. Specifically, studies have shown that this compound can inhibit the growth of various cancer cell lines, including:
| Cancer Type | Cell Line | IC50 (µM) |
|---|---|---|
| Breast Cancer | MDA-MB-231 | 0.08 |
| Liver Cancer | HepG2 | 0.07 |
| Lung Cancer | A549 | 0.10 |
| Colorectal Cancer | HCT116 | 0.15 |
These findings suggest that this compound may target multiple cancer-related pathways, including topoisomerase II and EGFR inhibition .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies have demonstrated that it exhibits considerable activity against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.25 |
| Escherichia coli | 0.30 |
| Candida albicans | 0.20 |
The compound's ability to inhibit biofilm formation further enhances its potential as an antimicrobial agent .
Anti-inflammatory Activity
In addition to its anticancer and antimicrobial properties, this compound has shown promise in reducing inflammation. It has been reported to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in various models:
| Cytokine | Inhibition (%) at 10 µM Concentration |
|---|---|
| TNF-α | 85 |
| IL-6 | 93 |
These results indicate its potential utility in treating inflammatory diseases .
Case Studies
Recent studies have highlighted the therapeutic potential of pyrazole derivatives, including this compound:
- Cancer Treatment : A study demonstrated that this compound significantly reduced tumor size in xenograft models of breast cancer when administered at a dosage of 10 mg/kg body weight.
- Antimicrobial Efficacy : Clinical trials indicated that formulations containing this compound effectively treated skin infections caused by resistant bacterial strains.
Q & A
Q. What are the established synthetic routes for 3-(3,4-Dimethoxyphenyl)-4-nitro-1H-pyrazole, and how can reaction conditions be optimized for improved yields?
- Methodological Answer : The compound is typically synthesized via cyclocondensation or cyclization reactions. For example:
-
Cyclocondensation with Hydrazines : Reacting 3,4-dimethoxychalcone derivatives with hydrazines (e.g., phenylhydrazine) under acidic or basic conditions forms the pyrazole core. Microwave-assisted synthesis (e.g., 50°C for 16 hours with copper sulfate/ascorbate catalysts) can enhance reaction efficiency, achieving yields up to 61% .
-
Nitro Group Introduction : Electrophilic nitration at the pyrazole 4-position using nitric acid/sulfuric acid mixtures under controlled temperatures (0–5°C) is critical to avoid over-nitration .
Optimization Strategies : -
Use polar aprotic solvents (e.g., DMF, THF) to stabilize intermediates.
-
Monitor reaction progress via TLC or HPLC to isolate intermediates and minimize side products .
Synthetic Method Conditions Yield Reference Cyclocondensation Phenylhydrazine, DMF, microwave, 50°C 61% Chalcone cyclization Ethanol, reflux, 12h ~45% Nitration HNO₃/H₂SO₄, 0–5°C 70–85%
Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR effectively confirm the aromatic pyrazole core and substituents. The nitro group deshields adjacent protons, causing distinct splitting patterns (e.g., δ 8.2–8.5 ppm for H-5) .
- X-ray Crystallography : Resolves spatial arrangements, such as dihedral angles between the pyrazole ring and dimethoxyphenyl/nitro groups (e.g., 27.4°–87.7° deviations reported in similar compounds) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 304.1) .
Advanced Research Questions
Q. How do structural modifications at the 3,4-dimethoxyphenyl or nitro positions influence bioactivity?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal:
- 3,4-Dimethoxyphenyl Group : Enhances lipophilicity and membrane penetration, critical for antimicrobial activity. Replacing methoxy with halogens (e.g., Cl) reduces efficacy by 30–50% in antibacterial assays .
- Nitro Group : Essential for redox-mediated interactions (e.g., with bacterial nitroreductases). Reduction to an amine abolishes activity in >80% of tested analogs .
Experimental Design : - Synthesize analogs via Suzuki coupling or nucleophilic substitution.
- Test bioactivity using MIC assays (e.g., E. coli, S. aureus) and compare IC₅₀ values .
Q. What computational strategies predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding to targets like CRF-1 receptors or bacterial enzymes. The nitro group’s electron-withdrawing nature enhances hydrogen bonding with active-site residues (e.g., binding energy ≤ −8.5 kcal/mol) .
- DFT Calculations : Gaussian 09 optimizes geometry and calculates electrostatic potential surfaces, identifying reactive sites for electrophilic attack .
Validation : Cross-correlate computational results with experimental IC₅₀ or Ki values to refine models .
Q. How can contradictions in spectral data between experimental and theoretical results be resolved?
- Methodological Answer :
- Dynamic NMR Studies : Resolve tautomeric equilibria or conformational flexibility causing signal splitting .
- Hybrid DFT/NMR Analysis : Compare calculated (B3LYP/6-311+G(d,p)) and experimental chemical shifts. Adjust for solvent effects (e.g., PCM model for DMSO) to reduce deviations to <0.3 ppm .
Case Study : For 5-methyl-1-phenylpyrazole-4-carboxylic acid, hybrid methods reduced shift discrepancies from 0.5 ppm to 0.1 ppm .
Q. What in vitro assays are suitable for studying the compound’s mechanism of action?
- Methodological Answer :
- Antioxidant Activity : DPPH radical scavenging assays (IC₅₀ ~20 μM reported for analogs) .
- Enzyme Inhibition : Monitor nitroreductase activity via UV-Vis (e.g., NADPH consumption at 340 nm) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ values <50 μM indicate therapeutic potential .
Data Contradiction Analysis
Q. Why do some studies report conflicting bioactivity data for structurally similar analogs?
- Methodological Answer : Discrepancies arise from:
- Assay Variability : Differences in bacterial strains (e.g., Gram-positive vs. Gram-negative) or culture conditions (aerobic/anaerobic) .
- Stereochemical Factors : Crystallographic data show substituent orientation (e.g., nitro group twist angles of 13.9°–43.2°) alters target binding .
Resolution : Standardize assays (CLSI guidelines) and characterize stereochemistry via X-ray or CD spectroscopy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
